molecular formula C12H20N2O2 B1391210 Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate CAS No. 1217863-07-4

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No. B1391210
M. Wt: 224.3 g/mol
InChI Key: YTGIDAVTNPREAJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, commonly referred to as EDMPP, is an organic compound belonging to the class of pyrazoles. It is a colorless solid with an intense, fruity odor and is soluble in many organic solvents. EDMPP has a wide range of applications in the pharmaceutical and agricultural industries, as well as in the laboratory.

Scientific Research Applications

Synthesis and Reactions

  • Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has been explored in various synthesis reactions. For instance, it reacted with substituted hydrazines in different solvents to form regioisomeric 3- and 5-substituted pyrazoles (Mikhed’kina et al., 2009). Another study involved its reaction with 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate to produce various pyrazole derivatives (Potapov et al., 2007).

Catalysis

  • Compounds like Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate have been used in the synthesis of catalysts. For example, it was involved in the formation of Fe(II) and Ni(II) complexes which acted as catalysts for transfer hydrogenation of ketones (Magubane et al., 2017).

Molecular Structures and Polymorphism

  • The compound's derivatives have been studied for their molecular structures and polymorphism. One such study focused on the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate (Minga, 2005).

Antimicrobial and Anticancer Activities

  • Pyrazole derivatives, including ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, have been evaluated for their potential antimicrobial and anticancer activities. For instance, a series of pyrazole derivatives were synthesized and assessed for these activities, showing promising results (Hafez et al., 2016).

Computational Studies

  • Computational studies have also been conducted on derivatives of ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, such as the analysis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into molecular interactions and structures (Singh et al., 2014).

properties

IUPAC Name

ethyl 2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-6-11-8(3)13-14(9(11)4)10(5)12(15)16-7-2/h10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGIDAVTNPREAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C(C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225105
Record name Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

CAS RN

1217863-07-4
Record name Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217863-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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